3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, also known as BICN or SR 95531, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of diazabicycloalkanes. BICN has been extensively studied for its potential applications in neuroscience research, particularly in the study of GABAergic neurotransmission.
Scientific Research Applications
Anticancer Chemotherapeutics
- Summary of Application: The bicyclo [3.3.1]nonane moiety, which is a part of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities .
- Methods of Application: The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .
- Results or Outcomes: The article provides a comprehensive review of the anticancer activities of few selective compounds .
Catalysis
- Summary of Application: A new (C,N,N)-pincer cyclopalladate unsymmetrical complex of 3-benzyl-7-methyl-3,7-diazabicyclo [3.3.1]nonane (3-benzyl-7-methylbispidine) was synthesized .
- Methods of Application: The complex was characterized and its catalytic performance was examined in the Heck and Suzuki reactions and in the norbornene hydroarylation .
- Results or Outcomes: The results of the catalytic performance of this complex in the mentioned reactions were not specified in the search results .
Crystallographic Studies
- Summary of Application: The syntheses and crystal structures of four unsaturated bicyclo [3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined .
- Methods of Application: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
- Results or Outcomes: The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .
Synthesis of Natural Compounds
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids as the tetracyclic alkaloid (−)‐sparteine and the tricyclic (−)‐cytisine alkaloids .
- Methods of Application: In this review, the most relevant strategies for the synthesis of molecules are described .
- Results or Outcomes: The results or outcomes obtained were not specified in the search results .
Conformational Control
- Summary of Application: The twin-chair or boat-chair conformation of 3,7-diazabicyclo [3.3.1]nonanes can be selected by forming N, N ′-derivatives in which the N atoms have planar or pyramidal bonding patterns, respectively .
- Methods of Application: For example, acyl substituents for the former and arylsulphonyl or alkyl for the latter .
- Results or Outcomes: The results or outcomes obtained were not specified in the search results .
Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes
- Summary of Application: The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Methods of Application: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .
- Results or Outcomes: The results or outcomes obtained were not specified in the search results .
properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAITWOSDOCHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516731 | |
Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
CAS RN |
69407-32-5 | |
Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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